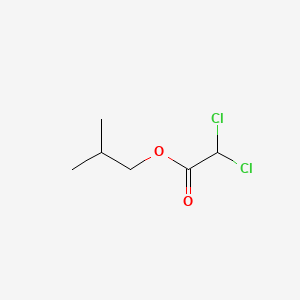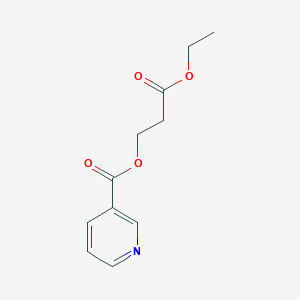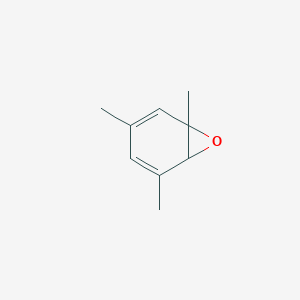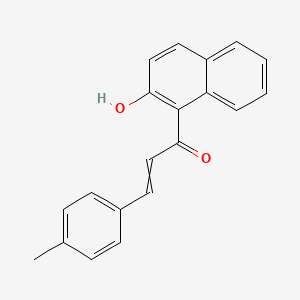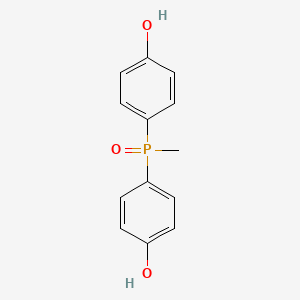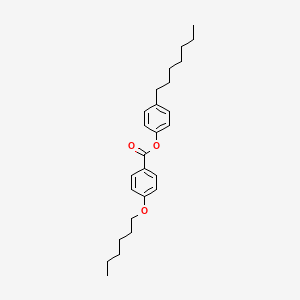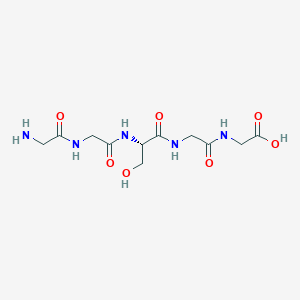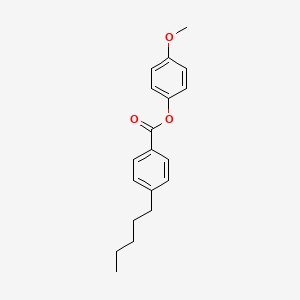
4-Methoxyphenyl 4-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-pentylbenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-pentylphenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 4-pentylbenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols in the presence of water and acid or base catalysts.
Substitution Reactions: Replacement of functional groups in the aromatic ring, such as halogenation or nitration.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and appropriate solvents.
Major Products
Hydrolysis: 4-Methoxybenzoic acid and 4-pentylphenol.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
4-Methoxyphenyl 4-pentylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a host material for luminophores in the study of liquid crystal behavior and alignment.
Biology: Investigated for its potential use in biosensors and bioimaging due to its optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of liquid-crystal displays (LCDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 4-pentylbenzoate primarily involves its ability to align molecules within a nematic liquid crystal phase. This alignment is crucial for its function in optical devices, as it influences the optical properties and performance of the material. The compound interacts with luminophores and chiral dopants to induce specific molecular orientations and enhance the desired optical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentylphenyl 4-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
4-Pentylphenyl 4-pentylbenzoate: Another nematic liquid crystal with similar properties and applications.
Uniqueness
4-Methoxyphenyl 4-pentylbenzoate is unique due to its methoxy group, which enhances its solubility and interaction with other molecules. This makes it particularly effective as a host material for luminophores and chiral compounds, leading to improved performance in optical applications .
Propriétés
Numéro CAS |
50649-62-2 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C19H22O3/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(21-2)12-14-18/h7-14H,3-6H2,1-2H3 |
Clé InChI |
BXFZNOCRUBQMNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


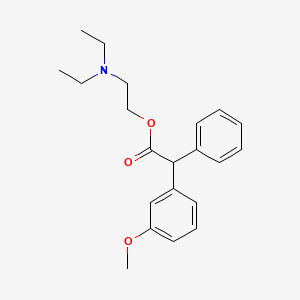
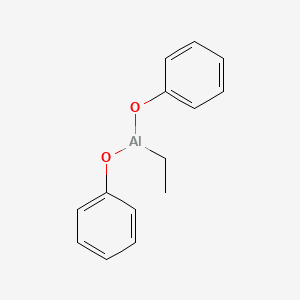
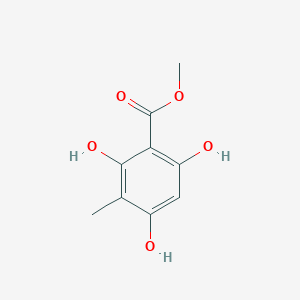
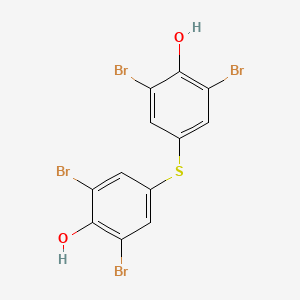
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
